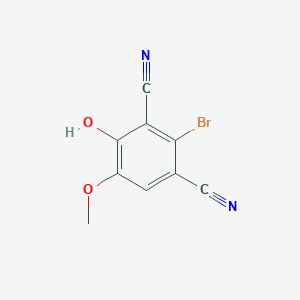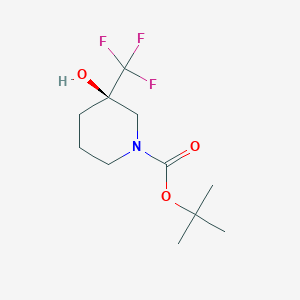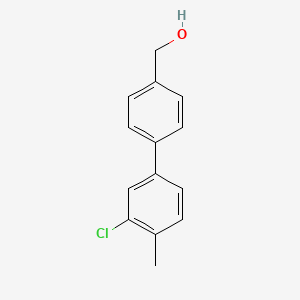
4-(3-Chloro-4-methylphenyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C14H13ClO It is a derivative of biphenyl, featuring a chloro and a methyl substituent on one of the phenyl rings, and a methanol group on the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Grignard Reaction: The starting material, 3-chloro-4-methylbiphenyl, is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield (3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the alcohol group to an alkane.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are alkanes or dechlorinated biphenyl derivatives.
Substitution: The major products are biphenyl derivatives with different substituents replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of biphenyl derivatives with biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural properties. The chloro and methyl substituents may influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-4-methanol: Lacks the chloro and methyl substituents, making it less hydrophobic.
4-Chlorobiphenyl: Lacks the methanol group, affecting its reactivity and solubility.
4-Methylbiphenyl: Lacks the chloro and methanol groups, altering its chemical behavior.
Uniqueness
(3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is unique due to the combination of its chloro, methyl, and methanol substituents, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
885963-00-8 |
|---|---|
Molekularformel |
C14H13ClO |
Molekulargewicht |
232.70 g/mol |
IUPAC-Name |
[4-(3-chloro-4-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H13ClO/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8,16H,9H2,1H3 |
InChI-Schlüssel |
FTWGMAWSUAURET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13007778.png)
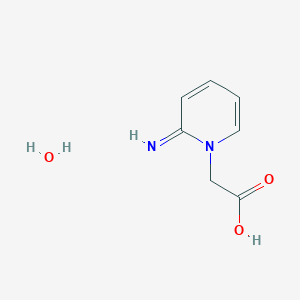
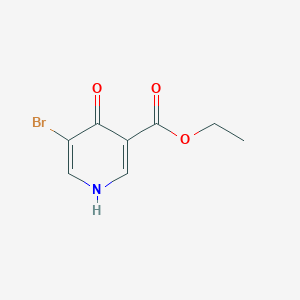
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13007793.png)
![5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13007796.png)
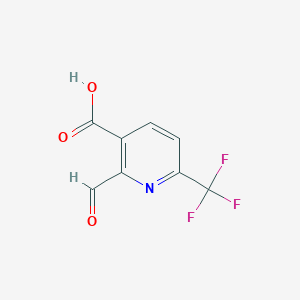
![(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13007804.png)
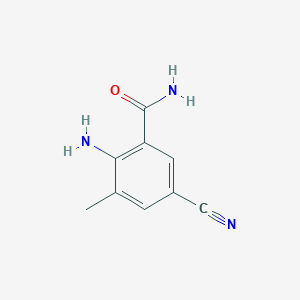
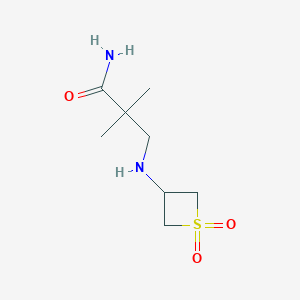
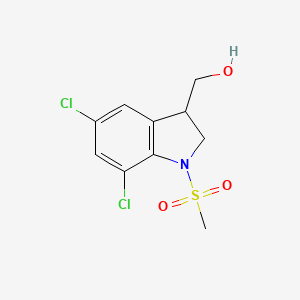
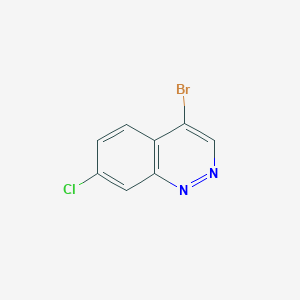
![7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007845.png)
